Dimethyl cyclohexane-1,4-dicarboximidate
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Overview
Description
Dimethyl cyclohexane-1,4-dicarboximidate is a chemical compound with a cyclohexane ring substituted at the 1 and 4 positions with dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,4-dicarboximidate can be synthesized through the catalytic hydrogenation of dimethyl cyclohexane-1,4-dicarboxylate. This process typically involves the use of a CuMgAl catalyst under relatively mild conditions. The reaction is carried out in a high-pressure reactor with an initial hydrogen pressure of 2.8 MPa. The conversion rate of dimethyl cyclohexane-1,4-dicarboxylate to this compound can reach up to 100%, with a product selectivity of 91.6% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of efficient and green catalysts, such as CuMgAl, is emphasized to achieve high yields and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohexane-1,4-dicarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives such as cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclohexane-1,4-dicarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl cyclohexane-1,4-dicarboximidate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form cyclohexane-1,4-dicarboxylic acid, which can further participate in various biochemical pathways. The ester groups can also be involved in esterification and transesterification reactions, contributing to its reactivity and versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: A precursor to dimethyl cyclohexane-1,4-dicarboximidate.
Cyclohexane-1,4-dicarboxylic acid: An oxidation product of this compound.
Cyclohexane-1,4-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
144077-85-0 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboximidate |
InChI |
InChI=1S/C10H18N2O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
NWMUDUGHBDVSLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CCC(CC1)C(=N)OC |
Origin of Product |
United States |
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